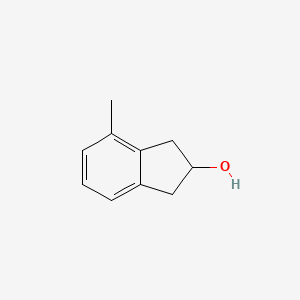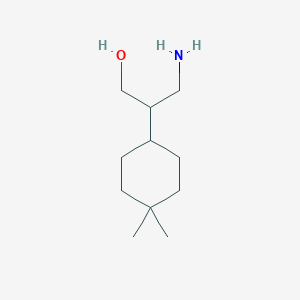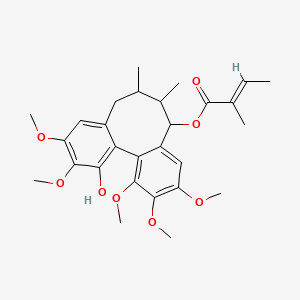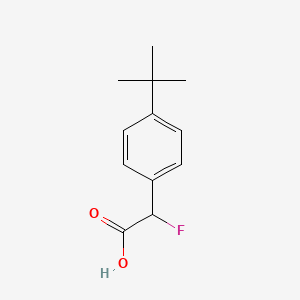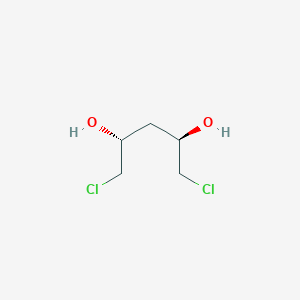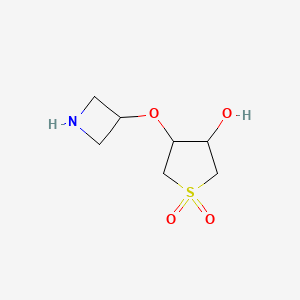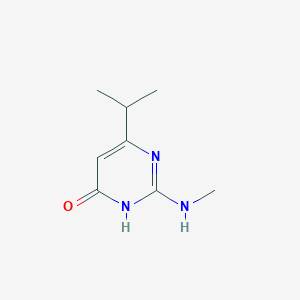
2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate aldehydes, amines, and β-ketoesters under acidic or basic conditions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
科学的研究の応用
2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-2-one
- 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-5-one
Uniqueness
2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may have distinct properties that make it more suitable for certain applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2-(methylamino)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-5(2)6-4-7(12)11-8(9-3)10-6/h4-5H,1-3H3,(H2,9,10,11,12) |
InChIキー |
SPRWRRXEPKOPNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=O)NC(=N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
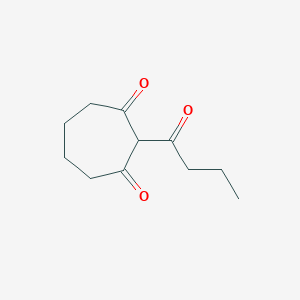
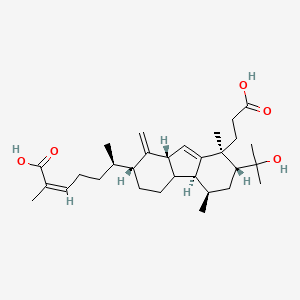
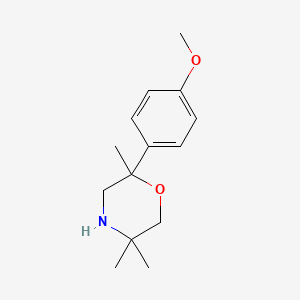
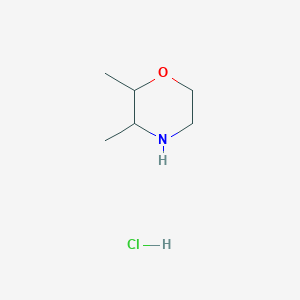
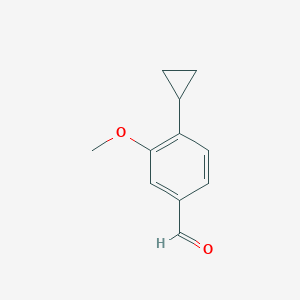
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide](/img/structure/B13062024.png)
